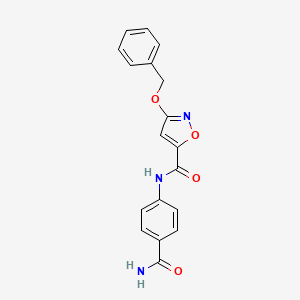

3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c19-17(22)13-6-8-14(9-7-13)20-18(23)15-10-16(21-25-15)24-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFITLXVKJBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide is a synthetic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H15N3O4, with a molecular weight of approximately 337.335 g/mol. The structure features:

- A benzyloxy group at the 3-position.

- An N-(4-carbamoylphenyl) moiety at the nitrogen position.

- A carboxamide group at the 5-position of the isoxazole ring.

These functional groups contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in anticancer research.

Anticancer Activity

In a study investigating the cytotoxic effects of isoxazole derivatives, this compound was evaluated alongside other isoxazole compounds. The results showed that it possesses significant cytotoxicity against human promyelocytic leukemia cell lines (HL-60) with varying concentrations leading to cell death through apoptosis and cell cycle arrest mechanisms .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 86-755 | Induces apoptosis and cell cycle arrest |

| Isoxazole (3) | 2.5 | Inhibits STAT3 signaling pathway |

| Isoxazole (6) | Not specified | Primarily through cell cycle arrest |

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways. In particular, it has been shown to down-regulate phosphorylated STAT3 in colon cancer cells, suggesting that it may inhibit JAK/STAT signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in cancer treatment:

- Study on HL-60 Cells : The compound was tested against HL-60 cells, showing a dose-dependent increase in cytotoxicity. Flow cytometric analysis indicated that cell death was mediated through necrosis rather than apoptosis in some concentrations .

- Colon Cancer Research : Another study focused on N-phenyl-5-carboxamidyl isoxazoles demonstrated that derivatives similar to this compound could selectively inhibit solid tumors, showcasing potential for targeted therapies .

Scientific Research Applications

Biological Activities

Research indicates that 3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide exhibits various biological activities:

- Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated promising results against various cancer cell lines, indicating a potential for development as anticancer agents .

- Anti-inflammatory Properties : Isoxazole derivatives have been evaluated for their anti-inflammatory effects. In particular, some derivatives have been shown to be equipotent or more potent than traditional anti-inflammatory drugs like aspirin and phenylbutazone in preclinical models .

- Enzyme Inhibition : Compounds similar to this compound have been explored for their ability to inhibit specific enzymes involved in disease processes, such as xanthine oxidase, which plays a role in gout and other inflammatory conditions .

Case Studies

- Anticancer Studies : A series of isoxazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the isoxazole structure enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

- Anti-inflammatory Research : In a study assessing new anti-inflammatory agents, several isoxazole derivatives were tested in carrageenan-induced rat paw edema assays. Some compounds showed significant anti-inflammatory activity comparable to established treatments, highlighting the potential role of this compound in treating inflammatory diseases .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential therapeutic applications in:

- Cancer Treatment : As a candidate for developing novel anticancer therapies targeting specific molecular pathways.

- Inflammatory Disorders : Potential use in treating conditions characterized by excessive inflammation.

- Metabolic Disorders : Exploration as an inhibitor of metabolic enzymes involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table compares 3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide with five analogs derived from the provided evidence:

| Compound Name | Substituents (Position 3) | Substituents (Position 5/Linked Group) | Molecular Formula | Molecular Weight | Key Properties/Implications | References |

|---|---|---|---|---|---|---|

| This compound (Target) | Benzyloxy | Carboxamide linked to 4-carbamoylphenyl | ~C₂₃H₂₀N₃O₄* | ~426.43 g/mol† | High polarity (carbamoyl), moderate lipophilicity (benzyloxy) | [5, 7] |

| 3-(Benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide | Benzyloxy | Carboxamide linked to 4-trifluoromethoxyphenyl | C₁₈H₁₄F₃N₂O₄ | 403.31 g/mol | Enhanced lipophilicity (CF₃O), reduced H-bonding capacity | [1] |

| 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide | Phenyl | Carboxamide linked to 4-methyl-3-nitrophenyl | C₁₈H₁₅N₃O₄ | 361.33 g/mol | Electron-withdrawing nitro group; potential instability | [2] |

| N-(4-Chloro-3-nitrophenyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide | 4-Trifluoromethylphenyl | Carboxamide linked to 4-chloro-3-nitrophenyl | C₁₇H₁₀ClF₃N₃O₄ | 435.73 g/mol | High lipophilicity (CF₃, Cl), strong electron withdrawal (NO₂) | [5] |

| 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | Carboxy (COOH) | Carboxamide linked to 4-trifluoromethylphenyl | C₁₃H₉F₃N₂O₄ | 314.22 g/mol | Acidic (carboxy), low solubility in nonpolar media | [7] |

| 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide | Bis(benzyloxy)-isopropylphenyl | Carboxamide linked to ethyl group; 4-iodo | C₂₉H₂₉IN₂O₄ | 596.46 g/mol | High molecular weight (I), complex substitution pattern | [9] |

*Estimated based on structural analysis.

†Calculated using average atomic masses.

Detailed Analysis of Substituent Effects

Polarity and Solubility :

- The target compound’s 4-carbamoylphenyl group confers higher polarity compared to analogs with trifluoromethoxy () or nitro groups (). This enhances solubility in polar solvents like DMSO or water .

- Benzyloxy at position 3 balances polarity by introducing moderate lipophilicity, whereas analogs with trifluoromethyl () or iodine () exhibit significantly higher logP values .

- Stability and Reactivity: Electron-withdrawing groups (e.g., NO₂ in ) may reduce stability under basic or reducing conditions. In contrast, the carbamoyl group in the target is stable but susceptible to hydrolysis under extreme pH . Iodine in ’s compound provides a reactive site for further functionalization (e.g., cross-coupling reactions) .

- Biological Interactions: The carbamoyl group in the target enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in analogs with nonpolar substituents like trifluoromethoxy . Trifluoromethyl groups () enhance membrane permeability but may reduce target specificity due to excessive lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a coupling reaction between isoxazole-5-carboxylic acid derivatives and substituted anilines. For example, describes a general procedure for analogous isoxazole carboxamides using acid-chloride intermediates activated by coupling agents like HATU or DCC. Purification involves column chromatography and recrystallization, with yields improved by optimizing reaction temperature (e.g., 0–5°C for acid activation) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) . Purity is validated via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzyloxy protons at δ=7.30–7.51 ppm, carbamoyl NH at δ=10.36 ppm) .

- HRMS : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C17H13ClFN2O3 at 347.0593) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1690 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods enhance the design of its derivatives for targeted biological activity?

- Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. highlights reaction path search algorithms to optimize substituent effects (e.g., benzyloxy vs. methoxy groups). Molecular docking with enzymes (e.g., kinases) identifies key interactions, such as hydrogen bonding with the carbamoyl group . Machine learning models trained on SAR data (e.g., IC50 values) prioritize derivatives with improved solubility and target selectivity .

Q. What experimental strategies resolve contradictions in mitochondrial inhibition assays?

- Methodology : Contradictory results (e.g., variable IC50 values) may arise from mitochondrial isolation protocols (: murine liver mitochondria vs. cell-line-derived mitochondria). Standardize protocols:

- Use freshly isolated mitochondria with respiratory control ratios >4 .

- Control for DMSO solvent effects (<1% v/v) and validate compound stability via LC-MS .

- Apply statistical DoE (Design of Experiments) to test variables like pH, temperature, and substrate concentrations .

Q. How do substituent modifications influence pharmacological activity and metabolic stability?

- Methodology :

- SAR Studies : Replace benzyloxy with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. shows methoxy groups increase lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility .

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the isoxazole ring) .

Q. What advanced statistical approaches optimize reaction conditions for scaled synthesis?

- Methodology : Use response surface methodology (RSM) to model factors like catalyst loading, solvent polarity, and reaction time. advocates Taguchi orthogonal arrays to minimize experiments while maximizing yield . For example, a 3-level factorial design (temperature: 60–100°C, catalyst: 5–15 mol%) identifies optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)2) with >90% yield .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Biological Assays : Include positive controls (e.g., cyclosporin A for mitochondrial permeability transition pore assays) and dose-response curves (3–5 log concentrations) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., zebrafish models approved under Directive 2010/63/EU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.